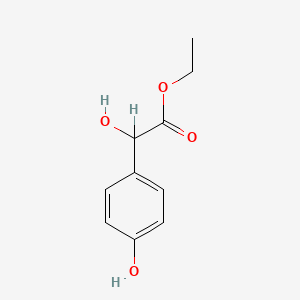

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOUFSKXRCPIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887494 | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68758-68-9 | |

| Record name | Ethyl α,4-dihydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68758-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha,4-dihydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The synthesis commences from 4-hydroxyphenylglyoxylic acid and involves a two-step process encompassing reduction and esterification. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow for clarity.

Synthetic Pathway Overview

The synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate from 4-hydroxyphenylglyoxylic acid can be strategically approached via two primary routes:

-

Route A: Reduction of the α-keto group in 4-hydroxyphenylglyoxylic acid to yield 4-hydroxymandelic acid, followed by the esterification of the carboxylic acid group with ethanol.

-

Route B: Initial esterification of the carboxylic acid in 4-hydroxyphenylglyoxylic acid to form ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, followed by the selective reduction of the keto group.

The choice of route may depend on the stability of the intermediates, reagent availability, and desired purity of the final product. The most common and straightforward approach involves the selective reduction of the ketone functionality followed by a classic acid-catalyzed esterification (Route A).

Caption: Synthetic routes to Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate.

Experimental Protocols

This section provides detailed methodologies for the synthesis via Route A, which is often preferred for its selectivity and straightforward procedures.

Route A: Reduction Followed by Esterification

Step 1: Synthesis of 4-Hydroxymandelic Acid via Reduction

The reduction of the α-keto acid (4-hydroxyphenylglyoxylic acid) to the corresponding α-hydroxy acid (4-hydroxymandelic acid) is effectively achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄).[1][2] This reagent selectively reduces aldehydes and ketones without affecting the carboxylic acid group under standard conditions.[1][3][4]

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylglyoxylic acid (1 equivalent) in an appropriate solvent such as a mixture of methanol and water or an alkaline aqueous solution at 0-5 °C.[5]

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Quenching and Acidification: Once the starting material is consumed, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the pH reaches 1-3. This step neutralizes excess NaBH₄ and protonates the resulting alkoxide.[5]

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).[6]

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxymandelic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate via Fischer-Speier Esterification

The conversion of 4-hydroxymandelic acid to its ethyl ester is a classic Fischer-Speier esterification, catalyzed by a strong acid.[7]

Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-hydroxymandelic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 0.1 equivalents), to the mixture.[8]

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours. The reaction can be monitored by TLC until the starting carboxylic acid is no longer detectable.[7]

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[8]

-

Solvent Removal and Extraction: Remove the bulk of the ethanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x volume).

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude product, Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative parameters for the described synthetic route. Yields are based on typical outcomes for these types of reactions as reported in related literature.

| Parameter | Step 1: Reduction | Step 2: Esterification |

| Starting Material | 4-Hydroxyphenylglyoxylic Acid | 4-Hydroxymandelic Acid |

| Key Reagents | Sodium Borohydride (NaBH₄) | Anhydrous Ethanol, H₂SO₄ (cat.) |

| Solvent | Methanol/Water | Anhydrous Ethanol |

| Temperature | 0 °C to Room Temperature | Reflux (~80 °C) |

| Reaction Time | 2 - 4 hours | 4 - 8 hours |

| Typical Yield | 85 - 95% | 80 - 90% |

Alternative Synthetic Approach: Catalytic Hydrogenation

An alternative method for the reduction of the keto group is catalytic hydrogenation.[9] This process involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C).

Caption: Workflow for catalytic hydrogenation reduction step.

This method requires specialized equipment for handling hydrogen gas under pressure.[10] Reaction conditions such as temperature, pressure, and catalyst choice must be carefully controlled to prevent over-reduction of the aromatic ring or hydrogenolysis of the hydroxyl group.[9][11] While potentially offering high yields and cleaner reactions, the use of NaBH₄ is often more convenient for laboratory-scale synthesis due to its operational simplicity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl 4-hydroxyphenylacetate | 17138-28-2 [chemicalbook.com]

- 9. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]

- 10. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 11. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions | MDPI [mdpi.com]

Spectroscopic Analysis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as Ethyl 4-hydroxymandelate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.15 | Triplet | 3H | -CH₂CH₃ |

| 4.10 | Quartet | 2H | -CH₂ CH₃ |

| 5.05 | Singlet | 1H | -CH (OH)- |

| 6.75 | Doublet | 2H | Aromatic CH (ortho to -OH) |

| 7.25 | Doublet | 2H | Aromatic CH (meta to -OH) |

| 9.50 (broad) | Singlet | 1H | Ar-OH |

| 5.50 (broad) | Singlet | 1H | -CH(OH )- |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched resources. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (phenolic and alcoholic) |

| ~3050 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester and phenol) |

| ~1100 | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data (of di-TMS derivative)[1]

| m/z | Interpretation |

| 340 | [M]⁺ (molecular ion of di-TMS derivative) |

| 267 | [M - Si(CH₃)₃]⁺ |

| 223 | [M - CO₂Si(CH₃)₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Note: The mass spectrum is for the di-trimethylsilyl (di-TMS) derivative of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate. This is a common derivatization technique for GC-MS analysis of compounds with active hydrogens.

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Technique: A standard one-dimensional proton NMR experiment is performed.

-

Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Spectral width: Approximately 12-16 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Technique: A standard one-dimensional carbon NMR experiment with proton decoupling is performed.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Spectral width: Approximately 0-220 ppm.

-

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methanol).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: The salt plate with the sample film is placed in the sample holder of the spectrometer.

-

Parameters:

-

Scan range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

A background spectrum of the clean, empty salt plate is recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Sample Preparation (for GC-MS with derivatization):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl groups to trimethylsilyl ethers.

-

Heat the mixture to ensure complete derivatization.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Technique: The derivatized sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically employed.

-

Parameters:

-

Electron energy: 70 eV.

-

Mass range: m/z 50-500.

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and analytical processes.

Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation.

Caption: A diagram showing the logical flow of information derived from NMR spectra for structural determination.

Caption: A diagram outlining the interpretation logic for IR and Mass Spectrometry data in structural analysis.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Ethyl 4-hydroxymandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxymandelate, a derivative of mandelic acid, is an aromatic alpha-hydroxy acid ester of significant interest in the fields of pharmaceutical and fine chemical synthesis. Its structural features, including a chiral center and a phenolic hydroxyl group, make it a versatile building block for the synthesis of more complex molecules and a candidate for biological activity studies. This technical guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological relevance.

Chemical and Physical Properties

The fundamental properties of Ethyl 4-hydroxymandelate are summarized below, providing a foundational dataset for its application in research and development.

Table 1: Physical Properties

| Property | Value | Citation(s) |

| Appearance | White to cream powder or crystalline powder | [1] |

| Melting Point | 129-131 °C | [2] |

| Boiling Point | 346.9 ± 27.0 °C (Predicted) | [2] |

| Solubility | Soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide.[3] Sparingly soluble in aqueous buffers.[3] | |

| pKa | 9.63 ± 0.26 (Predicted) | [2] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][4] |

| Molecular Weight | 196.20 g/mol | [1][4] |

| IUPAC Name | ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | [4] |

| CAS Number | 68758-68-9 | [4] |

| InChI Key | VLOUFSKXRCPIQR-UHFFFAOYSA-N | [1][5] |

| SMILES | CCOC(=O)C(O)C1=CC=C(O)C=C1 | [1][4] |

Table 3: Spectroscopic Data

| Technique | Data/Description | Citation(s) |

| ¹H NMR | Spectra available, typically run in DMSO-d₆.[5] | [6] |

| ¹³C NMR | Spectra available. | [6] |

| Mass Spectrometry | Mass spectra available, often analyzed as a trimethylsilyl (TMS) derivative for GC-MS.[7] | [6] |

| Infrared (IR) | IR spectra available. | [6] |

| Raman | Raman spectra available. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Ethyl 4-hydroxymandelate are crucial for its practical application. The following sections outline generalized protocols based on established chemical principles for related compounds.

Synthesis: Fischer-Speier Esterification

A common and direct method for the synthesis of Ethyl 4-hydroxymandelate is the acid-catalyzed esterification of 4-hydroxymandelic acid with ethanol.

Materials:

-

4-Hydroxymandelic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve 4-hydroxymandelic acid in a large excess of anhydrous ethanol in a round-bottom flask.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 4-hydroxymandelate.

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

Fischer-Speier Esterification Workflow

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity and concentration of Ethyl 4-hydroxymandelate. A general reverse-phase method is described below.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[8]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8]

-

Standard Preparation: Prepare a stock solution of Ethyl 4-hydroxymandelate of known concentration in the mobile phase. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Dilute the sample containing Ethyl 4-hydroxymandelate with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[8]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: UV at a wavelength appropriate for the chromophore (e.g., 280 nm).

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

-

Data Analysis: Quantify the amount of Ethyl 4-hydroxymandelate by comparing its peak area to the calibration curve.

General HPLC Analysis Workflow

Biological Activity and Signaling Pathways

Ethyl 4-hydroxymandelate has been reported to possess biological activities, including the ability to inhibit signaling pathways associated with inflammation.[1] While the specific molecular targets are a subject of ongoing research, many anti-inflammatory compounds exert their effects by modulating key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

The NF-κB pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the release and nuclear translocation of NF-κB, where it induces the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[9] Compounds like Ethyl 4-hydroxymandelate may interfere with this pathway at various points, leading to a dampened inflammatory response.

Conceptual Inhibition of the NF-κB Signaling Pathway

Additionally, the compound is reported to increase fatty acid synthesis and decrease fatty acid oxidation, suggesting a role in metabolic regulation.[1] These effects could be linked to its anti-inflammatory properties, as metabolic and inflammatory pathways are often intertwined.

Conclusion

Ethyl 4-hydroxymandelate is a compound with well-defined physical and chemical properties that make it a valuable tool in synthetic chemistry. Its reported biological activities, particularly in the context of inflammation and metabolism, highlight its potential as a lead compound for drug discovery and development. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this versatile molecule. Further investigation into its specific mechanisms of action will be crucial in fully elucidating its therapeutic potential.

References

- 1. 4-Hydroxymandelic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 2. ETHYL 4-HYDROXYMANDELATE | 68758-68-9 [amp.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Ethyl 4-hydroxymandelate, 98% | Fisher Scientific [fishersci.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. ETHYL 4-HYDROXYMANDELATE(68758-68-9) 1H NMR [m.chemicalbook.com]

- 7. 4-Hydroxymandelic acid, ethyl ester, di-TMS | C16H28O4Si2 | CID 622432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]

- 10. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Experimental Insights into Ethyl 4-hydroxymandelate (CAS 68758-68-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxymandelate, identified by CAS number 68758-68-9, is a synthetic derivative of mandelic acid.[1][2] Mandelic acid and its derivatives have garnered interest in various scientific fields for their potential biological activities. This technical guide provides a comprehensive overview of the available experimental data for Ethyl 4-hydroxymandelate, focusing on its physicochemical properties and purported biological activities. While specific quantitative experimental data on its biological effects remain proprietary or unpublished in publicly accessible literature, this guide outlines the general experimental protocols relevant to its claimed activities to assist researchers in designing future studies.

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 4-hydroxymandelate is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| Melting Point | 129.2 °C | [1] |

| Boiling Point | 346.9 °C | [1] |

| Flash Point | 137.5 °C | [1] |

| Appearance | White to cream powder or crystalline powder | |

| SMILES | CCOC(=O)C(C1=CC=C(C=C1)O)O | [1] |

Purported Biological Activities and Experimental Protocols

Product literature from chemical suppliers suggests that Ethyl 4-hydroxymandelate exhibits several biological activities, including the ability to increase fatty acid synthesis, decrease fatty acid oxidation, and inhibit signaling pathways associated with inflammation.[1][2] However, specific quantitative data from these studies are not publicly available. The following sections detail generalized experimental protocols that are typically employed to investigate such activities.

Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of a compound is often evaluated using in vitro cell-based assays, commonly with macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: General workflow for assessing in vitro anti-inflammatory effects.

Detailed Protocol:

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are pre-treated with various concentrations of Ethyl 4-hydroxymandelate for a specified period (e.g., 1-2 hours).

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Nitric Oxide (NO) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in treated cells compared to LPS-only controls would indicate anti-inflammatory activity.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p65, IκBα, p38, ERK, JNK). Inhibition of phosphorylation of these proteins would suggest the mechanism of anti-inflammatory action.

NF-κB Signaling Pathway Inhibition

Caption: Potential inhibition point in the NF-κB signaling pathway.

Assessment of Fatty Acid Synthesis

The effect of a compound on fatty acid synthesis can be measured by monitoring the incorporation of a labeled precursor, such as [¹⁴C]-acetate, into cellular lipids.

Experimental Workflow for Fatty Acid Synthesis Assay

Caption: General workflow for measuring fatty acid synthesis.

Detailed Protocol:

-

Cell Culture: A suitable cell line, such as hepatocytes or adipocytes, is cultured.

-

Compound Treatment: Cells are treated with Ethyl 4-hydroxymandelate.

-

Radiolabeling: A radiolabeled precursor, typically [¹⁴C]-acetate, is added to the culture medium.

-

Lipid Extraction: After incubation, total lipids are extracted from the cells using a solvent system like chloroform:methanol.

-

Analysis: The extracted lipids are saponified to release fatty acids, which are then quantified. The amount of incorporated radioactivity is measured using a scintillation counter. An increase in radioactivity in the fatty acid fraction of treated cells compared to controls would indicate increased fatty acid synthesis.

Assessment of Fatty Acid Oxidation

The rate of fatty acid oxidation can be determined by measuring the production of a labeled end-product, such as ³H₂O or ¹⁴CO₂, from a radiolabeled fatty acid substrate.

Experimental Workflow for Fatty Acid Oxidation Assay

Caption: General workflow for measuring fatty acid oxidation.

Detailed Protocol:

-

Sample Preparation: Cell homogenates or isolated mitochondria are prepared from a relevant tissue or cell type.

-

Reaction Mixture: The prepared samples are incubated in a reaction buffer containing a radiolabeled fatty acid substrate, such as [³H]-palmitate or [¹⁴C]-palmitate, in the presence or absence of Ethyl 4-hydroxymandelate.

-

Measurement of Oxidation:

-

For [³H]-palmitate, the reaction is stopped, and the produced ³H₂O is separated from the unoxidized substrate.

-

For [¹⁴C]-palmitate, the released ¹⁴CO₂ is captured.

-

-

Quantification: The amount of radioactivity in the final product is measured using a scintillation counter. A decrease in the production of the labeled end-product in the presence of the compound would suggest an inhibition of fatty acid oxidation.

Conclusion

Ethyl 4-hydroxymandelate (CAS 68758-68-9) is a compound with reported, yet unsubstantiated in public literature, biological activities related to fatty acid metabolism and inflammation. The experimental protocols outlined in this guide provide a framework for researchers to independently investigate these claims and generate the quantitative data necessary to validate these purported effects. Further research is warranted to elucidate the specific molecular mechanisms and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as 4-hydroxymandelic acid ethyl ester, is a synthetic organic compound with emerging interest in the biomedical field. While comprehensive biological studies on this specific ester are limited, preliminary data from commercial suppliers and the known activities of its parent compound, 4-hydroxymandelic acid, suggest potential therapeutic applications in metabolic and inflammatory disorders. This technical guide provides a consolidated overview of the available information on Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, including its chemical properties, synthesis, and putative biological activities. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.

Chemical Properties and Synthesis

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is the ethyl ester of 4-hydroxymandelic acid. Its chemical structure features a benzene ring substituted with hydroxyl groups at positions 1 and 4, and an ethyl acetate group at position 2, which also bears a hydroxyl group.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| CAS Number | 68758-68-9 | |

| Appearance | White to off-white powder | [1] |

| IUPAC Name | ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | |

| SMILES | CCOC(=O)C(O)c1ccc(O)cc1 | [1] |

| InChI Key | VLOUFSKXRCPIQR-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can be achieved through the esterification of 4-hydroxymandelic acid with ethanol in the presence of an acid catalyst.

This protocol describes a general method for the synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate.

Materials:

-

4-Hydroxymandelic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxymandelic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can be further purified by column chromatography on silica gel.

Potential Therapeutic Applications

While specific in-vivo and in-vitro studies on Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate are not widely available in peer-reviewed literature, information from commercial suppliers suggests potential activities in two key therapeutic areas: metabolic disorders and inflammation.[1] It is crucial to note that these claims require rigorous scientific validation.

Metabolic Disorders

Commercial sources suggest that Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate may influence fatty acid metabolism by increasing fatty acid synthesis and decreasing fatty acid oxidation.[1] This dual effect could be of interest in the context of metabolic diseases, although the precise mechanisms and cellular targets are yet to be elucidated.

The figure below illustrates a hypothetical workflow for investigating the effects of the compound on fatty acid metabolism.

Caption: A logical workflow for investigating the metabolic effects of the compound.

Anti-Inflammatory Activity

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is purported to inhibit signaling pathways associated with inflammation.[1] Inflammation is a key driver of numerous chronic diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The molecular targets and the extent of this inhibitory activity remain to be determined through dedicated studies.

The diagram below depicts a simplified, hypothetical signaling pathway that could be a target for the anti-inflammatory effects of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate.

Caption: A potential inflammatory signaling pathway targeted by the compound.

Distinction from Structurally Similar Compounds

It is imperative to distinguish Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate from its close structural analog, Ethyl 2-(4-hydroxyphenyl)acetate (CAS 17138-28-2). The latter compound, which lacks the α-hydroxyl group, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A) with a reported IC50 value of 120 µM. This biological activity should not be extrapolated to Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate without experimental verification.

Future Directions and Research Recommendations

The therapeutic potential of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate remains largely unexplored. To validate the preliminary claims and to fully characterize its pharmacological profile, the following areas of research are recommended:

-

In Vitro Pharmacological Profiling: A comprehensive screening against a panel of receptors, enzymes, and ion channels is necessary to identify its primary molecular targets.

-

Anti-Inflammatory Assays: Studies using cell-based assays (e.g., LPS-stimulated macrophages) to quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) are required.

-

Metabolic Studies: In vitro experiments using hepatocytes and adipocytes to investigate the effects on glucose uptake, lipogenesis, and fatty acid oxidation are warranted.

-

In Vivo Efficacy Studies: Evaluation of the compound in animal models of inflammatory diseases (e.g., carrageenan-induced paw edema) and metabolic disorders (e.g., diet-induced obesity) is essential to establish its therapeutic potential.

-

Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is a prerequisite for any further development.

Conclusion

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate represents a molecule with potential, yet unproven, therapeutic applications in the fields of metabolic and inflammatory diseases. The information presented in this guide, while based on limited available data, is intended to stimulate further research into this compound. Rigorous scientific investigation is required to substantiate the initial claims and to elucidate the mechanisms of action, which will be critical in determining its true therapeutic value. The detailed protocols and hypothetical frameworks provided herein offer a starting point for researchers to embark on the systematic evaluation of this promising chemical entity.

References

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: A Versatile Precursor in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, an ester derivative of 4-hydroxymandelic acid, is a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a reactive secondary alcohol and an ester group on a phenyl scaffold, makes it a versatile precursor for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its role in drug discovery, with a focus on its application in the synthesis of cardiovascular drugs, supported by detailed experimental protocols and quantitative data.

Core Chemical Properties and Synthesis

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (also known as Ethyl 4-hydroxymandelate) has the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . While specific data for this exact ester is limited in publicly available literature, its parent acid, 4-hydroxymandelic acid, is a known metabolite of the beta-blocker atenolol. The synthesis of the ethyl ester can be achieved through standard esterification of 4-hydroxymandelic acid with ethanol in the presence of an acid catalyst.

While direct and extensive literature on the use of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate as a direct precursor is not abundant, its structural similarity to other key precursors, such as 2-(4-hydroxyphenyl)acetamide, allows us to infer its potential applications and utilize analogous synthetic methodologies. A prime example is the synthesis of the widely used beta-blocker, Atenolol.

Case Study: Synthesis of Atenolol from a Structurally Related Precursor

The industrial synthesis of Atenolol provides a well-documented and highly relevant case study. Atenolol is a selective β1-adrenergic receptor antagonist used in the treatment of hypertension and other cardiovascular diseases. The synthesis typically starts from 2-(4-hydroxyphenyl)acetamide, a compound that shares the core 4-hydroxyphenyl moiety with Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate.

The overall synthetic scheme involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by the addition of isopropylamine.

Caption: Synthetic workflow for Atenolol.

A sustainable, one-pot, two-step synthesis of Atenolol has been reported using deep eutectic solvents (DES)[1].

Materials:

-

2-(4-hydroxyphenyl)acetamide

-

Epichlorohydrin

-

Isopropylamine (IPA)

-

Choline chloride:ethylene glycol (ChCl:EG) (1:2 molar ratio) as the Deep Eutectic Solvent (DES)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Formation of the Glycidyl Ether Intermediate

-

In a 25 mL round-bottom flask, add 200 mg (1 equivalent) of 2-(4-hydroxyphenyl)acetamide to 0.6 mL of the ChCl:EG DES.

-

Stir the mixture magnetically at 40 °C until the amide is completely solubilized.

-

Add 0.184 g (1.5 equivalents) of epichlorohydrin dropwise to the reaction mixture.

-

Continue stirring at 40 °C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS)[1].

-

Upon completion, remove the unreacted epichlorohydrin by evaporation under reduced pressure[1].

-

-

Step 2: Synthesis of Atenolol

-

To the reaction mixture containing the glycidyl ether intermediate, directly add 3 equivalents of isopropylamine (IPA).

-

Stir the mixture at 40 °C for another 6 hours.

-

After the reaction is complete, remove the excess IPA by vacuum evaporation[1].

-

The resulting crude Atenolol can be purified by column chromatography on silica gel.

-

This sustainable method avoids the use of additional bases or catalysts and allows for high yields without the need for extensive chromatographic purification in some cases[2].

Quantitative Data

The following table summarizes the quantitative data for the sustainable synthesis of Atenolol.

| Parameter | Value | Reference |

| Starting Material | 2-(4-hydroxyphenyl)acetamide | [1] |

| Reagents | Epichlorohydrin, Isopropylamine | [1] |

| Solvent | ChCl:EG (1:2) DES | [1] |

| Reaction Temperature | 40 °C | [1] |

| Reaction Time (Step 1) | 6 hours | [1] |

| Reaction Time (Step 2) | 6 hours | [1] |

| Overall Yield | 95% | [1][2] |

| Purity (of S-Atenolol) | 99% | [2] |

| Enantiomeric Excess (of S-Atenolol) | >99% ee | [2] |

Mechanism of Action and Signaling Pathway

Atenolol, synthesized from a precursor structurally similar to Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, functions by blocking the action of catecholamines (like adrenaline and noradrenaline) at β1-adrenergic receptors, which are predominantly located in the heart tissue. This blockade results in a decrease in heart rate, myocardial contractility, and blood pressure.

The following diagram illustrates the signaling pathway that is inhibited by beta-blockers like Atenolol.

Caption: Beta-adrenergic signaling pathway and the inhibitory action of Atenolol.

Conclusion

References

A Comprehensive Technical Guide to the Synthesis of Alpha-Hydroxy Phenylacetic Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthesis methods for alpha-hydroxy phenylacetic esters, commonly known as mandelate esters. These compounds are crucial intermediates in the pharmaceutical and fine chemical industries, serving as building blocks for a wide range of therapeutic agents. This guide details various synthetic pathways, providing detailed experimental protocols, comparative quantitative data, and visual representations of the reaction workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Alpha-Hydroxy Phenylacetic Esters

Alpha-hydroxy phenylacetic esters are a class of organic compounds characterized by a phenyl group and a hydroxyl group attached to the alpha-carbon of an acetate ester. The chiral center at the alpha-position makes the stereoselective synthesis of these esters a critical aspect, particularly for pharmaceutical applications where a specific enantiomer often exhibits the desired biological activity. This guide will cover both classical and modern asymmetric methods for their preparation.

Core Synthesis Methods

Several key methodologies have been developed for the synthesis of alpha-hydroxy phenylacetic esters, each with its own advantages and limitations regarding yield, stereoselectivity, and scalability.

Fischer-Speier Esterification

A traditional and straightforward method for the synthesis of racemic alpha-hydroxy phenylacetic esters is the Fischer-Speier esterification of mandelic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Ethyl Mandelate

-

Materials:

-

Mandelic acid (1.0 eq)

-

Anhydrous ethanol (10-20 eq, serving as both reactant and solvent)

-

Concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (p-TSA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add mandelic acid and an excess of anhydrous ethanol.

-

While stirring, slowly add the acid catalyst (concentrated H₂SO₄ or p-TSA).

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl mandelate.

-

Purify the crude product by vacuum distillation.

-

Transesterification

Transesterification involves the conversion of an existing ester into a different ester by reaction with an alcohol. This method is particularly useful when a specific mandelate ester, such as methyl mandelate, is more readily available.

Experimental Protocol: Base-Catalyzed Transesterification of Methyl Mandelate to Ethyl Mandelate

-

Materials:

-

Methyl mandelate (1.0 eq)

-

Anhydrous ethanol (large excess)

-

Sodium ethoxide (NaOEt, catalytic amount)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve methyl mandelate in a large excess of anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or gas chromatography (GC).

-

Once the reaction is complete, quench by adding saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ethyl mandelate by vacuum distillation.

-

Synthesis from Mandelonitrile

Alpha-hydroxy phenylacetic esters can be synthesized directly from mandelonitrile, which is readily prepared from benzaldehyde. This method involves the acid-catalyzed alcoholysis of the nitrile group.

Experimental Protocol: Synthesis of Ethyl Mandelate from Mandelonitrile

-

Materials:

-

Mandelonitrile (Benzaldehyde cyanohydrin) (1.0 eq)

-

Anhydrous ethanol (large excess)

-

Anhydrous hydrogen chloride (HCl) gas or concentrated HCl

-

Aromatic hydrocarbon (e.g., toluene)

-

Ammonia gas (optional, for workup)

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet, place a large excess of anhydrous ethanol.

-

Cool the ethanol in an ice bath and saturate it with anhydrous HCl gas. Alternatively, a solution of concentrated HCl in ethanol can be used.

-

Slowly add mandelonitrile to the acidic ethanol solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 80 °C) for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

For workup, the excess HCl can be neutralized with gaseous ammonia, leading to the precipitation of ammonium chloride.

-

Add an aromatic hydrocarbon like toluene and remove the excess ethanol by distillation.

-

Filter the precipitated ammonium chloride.

-

Isolate the ethyl mandelate from the filtrate by vacuum distillation.

-

Asymmetric Synthesis Methods

For pharmaceutical applications, the synthesis of enantiomerically pure alpha-hydroxy phenylacetic esters is paramount. Several asymmetric methods have been developed to achieve this.

Enzymes, particularly lipases, can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl Mandelate [1]

-

Materials:

-

Racemic methyl mandelate (1.0 eq)

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, vinyl butyrate)

-

Organic solvent (e.g., isopropyl ether, tert-butyl methyl ether)

-

-

Procedure:

-

In a flask, dissolve racemic methyl mandelate in the organic solvent.

-

Add the acyl donor.

-

Add the immobilized lipase.

-

Stir the mixture at a controlled temperature (e.g., 40-55 °C).

-

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

When the desired conversion (typically around 50%) is reached, filter off the immobilized lipase (which can often be reused).

-

Separate the unreacted (R)-methyl mandelate from the acylated (S)-methyl mandelate by column chromatography.[1]

-

The enantioselective reduction of a prochiral α-keto ester, such as ethyl benzoylformate, is a powerful method to produce a single enantiomer of the corresponding α-hydroxy ester.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of Ethyl Benzoylformate [2][3][4][5]

-

Materials:

-

Ethyl benzoylformate (1.0 eq)

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1-0.2 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF) or catecholborane (1.5-2.0 eq)

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the CBS catalyst in anhydrous THF or toluene.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add the borane reagent (BH₃·THF or catecholborane) and stir for a few minutes.

-

Add a solution of ethyl benzoylformate in the same anhydrous solvent dropwise.

-

Stir the reaction mixture at the low temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the enantiomerically enriched ethyl mandelate.

-

Quantitative Data Summary

The choice of synthesis method often depends on a trade-off between yield, enantioselectivity, cost, and experimental complexity. The following tables summarize typical quantitative data for the different synthesis pathways.

Table 1: Synthesis of Racemic Alpha-Hydroxy Phenylacetic Esters

| Method | Substrate | Alcohol/Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| Fischer-Speier | Mandelic Acid | Ethanol | H₂SO₄ | Reflux | 4-8 | 80-90 | [6] |

| Fischer-Speier | Mandelic Acid | Ethanol | p-TSA | Reflux | 6-12 | 85-95 | [6] |

| From Mandelonitrile | Mandelonitrile | Ethanol | HCl | Reflux | ~6 | ~95 |

Table 2: Asymmetric Synthesis of Alpha-Hydroxy Phenylacetic Esters

| Method | Substrate | Catalyst/Enzyme | Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Kinetic Resolution | Racemic Methyl Mandelate | Pseudomonas sp. Lipase | Vinyl Acetate | RT | - | ~40 | >98 (R) | [1] |

| Kinetic Resolution | Racemic Mandelic Acid | Novozym 435 | 1-Pentanol | - | - | - | High | |

| Asymmetric Reduction | Ethyl Benzoylformate | (R)-CBS Catalyst | Catecholborane | -78 | 24 | High | >95 | [2][4] |

| Biocatalytic Reduction | Ethyl Benzoylformate | S. cerevisiae | Glucose | RT | 24-48 | up to 98 | >98 | [7] |

Note: Yields and enantiomeric excess (ee) can vary significantly depending on the specific reaction conditions, substrates, and catalysts/enzymes used.

Conclusion

The synthesis of alpha-hydroxy phenylacetic esters can be achieved through a variety of effective pathways. For the production of racemic esters, Fischer-Speier esterification and synthesis from mandelonitrile offer direct and high-yielding routes. For applications requiring high optical purity, asymmetric synthesis methods are indispensable. Biocatalytic approaches, such as kinetic resolution with lipases and asymmetric reduction with whole-cell systems, provide environmentally friendly and highly enantioselective methods. Chemocatalytic asymmetric reductions, like the Corey-Bakshi-Shibata reduction, also offer excellent enantioselectivity and are widely applicable. The optimal synthesis strategy will depend on the specific requirements of the final product, including desired stereochemistry, purity, production scale, and economic considerations. This guide provides the foundational information for researchers to make an informed decision and proceed with the synthesis of these valuable compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Theoretical calculations on Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate structure

An In-depth Technical Guide to the Theoretical Calculations on the Structure of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

This technical guide provides a comprehensive overview of the theoretical computational methodologies that can be applied to elucidate the structural, electronic, and spectroscopic properties of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate. While direct computational studies on this specific molecule are not extensively available in the public domain, this document outlines the established in silico protocols and expected outcomes based on research of structurally similar compounds. This guide is intended to serve as a roadmap for researchers and professionals in drug development and computational chemistry.

Introduction to the Molecule

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is a derivative of mandelic acid, featuring a hydroxyphenyl group. Its structural characteristics, including the chiral center at the alpha-carbon, the hydroxyl group, and the ester functional group, make it a molecule of interest for potential biological activity. Theoretical calculations provide a powerful, non-experimental means to investigate its properties at the atomic level, offering insights that can guide further research and development.

Computational Methodologies

A robust computational analysis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate would typically involve a multi-step approach, primarily relying on Density Functional Theory (DFT), a method known for its balance of accuracy and computational cost.[1][2]

2.1 Conformational Analysis

The initial step is to identify the most stable conformer (the lowest energy three-dimensional arrangement) of the molecule. This is crucial as the molecular conformation dictates its properties. A common approach is to perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the molecule around its flexible dihedral angles.[1]

Experimental Protocol: A relaxed PES scan would be performed using a quantum chemical software package like Gaussian. The dihedral angles of interest, such as those around the C-C and C-O bonds of the ethyl acetate group and the phenyl ring, would be rotated in discrete steps (e.g., 20° increments over 360°). At each step, the geometry is optimized to find the lowest energy for that particular constrained geometry.[1] A relatively modest level of theory, such as B3LYP with a 6-31+G basis set, is often sufficient for this initial screening.[1]

2.2 Geometry Optimization and Frequency Calculations

Once the global minimum energy conformer is identified from the PES scan, a full geometry optimization is performed without any constraints. This is typically carried out using a higher level of theory to obtain a more accurate structure. Following optimization, vibrational frequency calculations are essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[1]

Experimental Protocol: The geometry of the most stable conformer is optimized using a functional like B3LYP or M06-2X with a larger basis set, such as 6-311++G(d,p), to better account for electron correlation and polarization.[1][3] The absence of imaginary frequencies in the subsequent frequency calculation confirms a stable structure. These calculations are typically performed in the gas phase, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).

Predicted Structural and Electronic Properties

The optimized molecular structure provides a wealth of information that can be summarized for analysis.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | C=O (ester) | ~1.21 |

| C-O (ester) | ~1.35 | |

| O-H (hydroxyl) | ~0.97 | |

| C-O (hydroxyl) | ~1.43 | |

| C-C (phenyl) | ~1.39 (average) | |

| Bond Angle | O=C-O (ester) | ~124 |

| HO-C-C | ~109 | |

| Dihedral Angle | C-C-O-H | Varies with conformation |

Note: These are typical values and would be precisely determined from the geometry optimization.

3.1 Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Table 2: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimates based on similar aromatic compounds.

Spectroscopic Property Predictions

Theoretical calculations can predict various spectra, which can be used to validate or interpret experimental data.

4.1 UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption wavelengths (λmax) and oscillator strengths (f) which correspond to the peaks in a UV-Vis spectrum.[1][4] These transitions are typically from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO).[4]

Experimental Protocol: Using the optimized geometry, TD-DFT calculations are performed. The first few excited states are calculated to identify the transitions with significant oscillator strengths. For example, a calculation might show a strong absorption band assigned to a HOMO→LUMO transition.[4]

Table 3: Predicted UV-Vis Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~270 - 290 | > 0.1 |

| HOMO-1 → LUMO | ~220 - 240 | > 0.2 |

Note: The exact wavelengths and intensities depend on the chosen functional and solvent model.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental data to confirm the molecular structure.[5]

Experimental Protocol: The GIAO method is applied to the optimized structure. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to obtain the chemical shifts (δ).

Visualization of Computational Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the logical flow of the theoretical calculations and the relationships between different molecular properties.

Caption: Workflow for theoretical analysis of molecular structure.

Caption: Interplay of molecular structure and predicted properties.

Conclusion

The theoretical investigation of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, following the protocols outlined in this guide, can provide profound insights into its fundamental chemical nature. By leveraging computational tools like DFT and TD-DFT, researchers can predict its stable conformation, electronic characteristics, and spectroscopic signatures. This information is invaluable for interpreting experimental results, understanding potential mechanisms of action, and guiding the design of new molecules in drug discovery and materials science.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Ethyl 4-Hydroxymandelate via Fischer Esterification

Abstract

This application note details a robust and reproducible protocol for the synthesis of ethyl 4-hydroxymandelate through the Fischer esterification of 4-hydroxymandelic acid with ethanol. Ethyl 4-hydroxymandelate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This document provides comprehensive experimental procedures, including reaction setup, monitoring, work-up, and purification. Additionally, a summary of reaction parameters and expected outcomes is presented for easy reference by researchers in organic synthesis and drug development.

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid.[3][4] This reaction is an equilibrium process, and strategies to drive the reaction towards the product include using an excess of one reactant (usually the alcohol) or removing water as it is formed.[5][6] 4-Hydroxymandelic acid is an important building block, and its ester derivatives are key precursors in the pharmaceutical industry.[1] This protocol describes the efficient conversion of 4-hydroxymandelic acid to ethyl 4-hydroxymandelate using ethanol in the presence of a catalytic amount of sulfuric acid.

Reaction Scheme

4-Hydroxymandelic Acid + Ethanol <--Sulfuric Acid--> Ethyl 4-Hydroxymandelate + Water

Experimental Protocol

Materials:

-

4-Hydroxymandelic acid

-

Anhydrous ethanol (absolute)[7]

-

Concentrated sulfuric acid (98%)[7]

-

Ethyl acetate[7]

-

Saturated sodium bicarbonate (NaHCO₃) solution[7]

-

Brine (saturated NaCl solution)[7]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]

Equipment:

-

Round-bottom flask

-

Reflux condenser[7]

-

Heating mantle or oil bath[7]

-

Magnetic stirrer and stir bar

-

Separatory funnel[7]

-

Rotary evaporator[7]

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxymandelic acid (1.0 eq). To this, add an excess of absolute ethanol (10-20 eq), which also serves as the solvent.[7]

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[7] The addition should be done cautiously as it is an exothermic process.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-hydroxymandelic acid) is consumed. This typically takes 4-8 hours.[7]

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[7]

-

Work-up: Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.[2][7]

-

Washing: Wash the organic layer sequentially with:

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7] Filter the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-hydroxymandelate.[7]

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.[2][7]

Data Presentation

The following table summarizes the key quantitative data for the Fischer esterification of 4-hydroxymandelic acid with ethanol.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxymandelic Acid | 1.0 eq | [7] |

| Ethanol | 10-20 eq (solvent) | [7] |

| Catalyst | ||

| Concentrated H₂SO₄ | 0.1-0.2 eq | [7] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78 °C) | [7] |

| Reaction Time | 4-8 hours | [7] |

| Yield | ||

| Isolated Yield | 80-90% (expected) | [7] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of ethyl 4-hydroxymandelate.

Signaling Pathway (Reaction Mechanism)

Caption: Key steps in the Fischer esterification mechanism.

Conclusion

The Fischer esterification of 4-hydroxymandelic acid with ethanol provides a reliable and high-yielding route to ethyl 4-hydroxymandelate. The protocol outlined in this application note is straightforward and utilizes common laboratory reagents and equipment. By carefully controlling the reaction conditions and following the detailed work-up procedure, researchers can consistently obtain the desired product in good purity. This method is well-suited for both small-scale synthesis in academic research and for process development in the pharmaceutical industry.

References

- 1. iris.unisa.it [iris.unisa.it]

- 2. benchchem.com [benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Protocol for the Asymmetric Synthesis of Ethyl (R)-2-hydroxy-2-(4-hydroxyphenyl)acetate

Application Notes

This document provides a detailed protocol for the asymmetric synthesis of ethyl (R)-2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as ethyl (R)-4-hydroxymandelate. This chiral α-hydroxy ester is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. The protocol primarily focuses on a green chemistry approach using a whole-cell biocatalyst, specifically Daucus carota (carrot) root, for the enantioselective reduction of the prochiral precursor, ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. An alternative method utilizing baker's yeast (Saccharomyces cerevisiae) is also presented.

The use of plant-based biocatalysts like Daucus carota offers several advantages, including mild reaction conditions, high enantioselectivity, environmental friendliness, and cost-effectiveness, as it eliminates the need for expensive and potentially toxic heavy metal catalysts and cofactors.[1][2][3] Similarly, baker's yeast is a readily available and effective biocatalyst for asymmetric ketone reductions.[4]

The described methodologies are suitable for researchers in organic chemistry, medicinal chemistry, and drug development. The protocols include detailed steps for the biocatalytic reduction, product extraction, purification, and analysis of enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the biocatalytic reduction of analogous α-keto esters. These values can be considered as benchmarks for the synthesis of ethyl (R)-2-hydroxy-2-(4-hydroxyphenyl)acetate.

| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Reaction Time (h) | Reference |

| Daucus carota | Various prochiral ketones | Moderate to Excellent | Up to 100 | 24-120 | [1][5] |

| Saccharomyces cerevisiae | Ethyl Benzoylformate | Up to 100 | 85 | 36 | [4][6] |

Experimental Protocols

Method 1: Biocatalytic Reduction using Daucus carota (Carrot) Root

This protocol details the enantioselective reduction of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate using fresh carrot root.

Materials:

-

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

-

Fresh Daucus carota (carrots)

-

Distilled water

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Biocatalyst:

-

Thoroughly wash and peel fresh carrots.

-

Finely grate or slice the carrots.[3]

-

Weigh 100 g of the prepared carrot into a 500 mL Erlenmeyer flask.

-

-

Biocatalytic Reduction:

-

Add 200 mL of distilled water to the flask containing the carrot.

-

Dissolve 1 g of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate in a minimal amount of ethanol (e.g., 1-2 mL) and add it to the flask.

-

Stopper the flask and stir the mixture at room temperature (approximately 25°C) using a magnetic stirrer. The stirring should be vigorous enough to ensure good mixing without completely macerating the carrot tissue.[2]

-

Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 48-72 hours.

-

-

Work-up and Extraction:

-

After the reaction is complete, filter the mixture through celite to remove the carrot pulp.

-

Wash the pulp with a small amount of distilled water.

-

Transfer the combined filtrate to a separatory funnel and extract the aqueous phase three times with 100 mL portions of ethyl acetate.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude ethyl (R)-2-hydroxy-2-(4-hydroxyphenyl)acetate by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

-

Analysis:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. A suitable column, such as a Chiralpak IC, with a mobile phase of n-hexane and isopropanol with a small percentage of trifluoroacetic acid (for acidic compounds) can be used as a starting point for method development.[7][8]

-

Method 2: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol outlines the asymmetric reduction using commercially available baker's yeast.

Materials:

-

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

Glucose

-

Yeast extract

-

Peptone

-

Distilled water

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Standard fermentation and laboratory equipment

Procedure:

-

Yeast Culture Preparation:

-

Prepare a fermentation medium (e.g., YPD broth: 1% yeast extract, 2% peptone, 2% glucose in distilled water).

-

Inoculate the sterile medium with Saccharomyces cerevisiae and incubate at 30°C with shaking until a sufficient cell concentration is reached.[4]

-

-

Biocatalytic Reduction:

-

Transfer the yeast culture to a reaction vessel.

-

Add ethyl 2-(4-hydroxyphenyl)-2-oxoacetate to the culture. The substrate concentration should be optimized, starting from a range of 1-5 g/L.[6]

-

Add glucose as a co-substrate for cofactor regeneration.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.[4]

-

Monitor the reaction by TLC or HPLC.

-

-

Work-up and Extraction:

-